

An In-Depth Technical Guide to 2,7-Dimethoxyacridin-9(10H)-one

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Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

Cat. No.: B568993

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CAS Number: 120809-05-4

This technical guide provides a comprehensive overview of **2,7-Dimethoxyacridin-9(10H)-one**, a heterocyclic compound that serves as a crucial intermediate in the development of potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and its role as a scaffold for biologically active molecules.

Physicochemical Properties

Property	Value
CAS Number	120809-05-4[1]
Molecular Formula	C15H13NO3[1]
Molecular Weight	255.27 g/mol [1]
Alternate Name	2,7-Dimethoxy-9-acridinone[1]

Synthesis of 2,7-Dimethoxyacridin-9(10H)-one

The synthesis of the acridone core, such as that in **2,7-Dimethoxyacridin-9(10H)-one**, is commonly achieved through a two-step process involving an Ullmann condensation followed by cyclization. A representative synthetic pathway is detailed below.



Experimental Protocol: Synthesis via Ullmann Condensation and Cyclization

This protocol is adapted from the synthesis of structurally similar acridone derivatives.

Step 1: Ullmann Condensation to form N-(4-methoxyphenyl)-5-methoxy-anthranilic acid

- A mixture of 2-chloro-5-methoxybenzoic acid, 4-methoxyaniline, anhydrous potassium carbonate, and a catalytic amount of copper (II) oxide is prepared in a round-bottomed flask.
- The mixture is refluxed for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography.
- After completion, the excess aniline is removed by steam distillation.
- The remaining aqueous solution containing the potassium salt of the N-phenylanthranilic acid is treated with activated charcoal and filtered while hot.
- The filtrate is then acidified with a dilute solution of hydrochloric acid to precipitate the N-(4-methoxyphenyl)-5-methoxy-anthranilic acid.
- The precipitate is filtered, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.

Step 2: Cyclization to form 2,7-Dimethoxyacridin-9(10H)-one

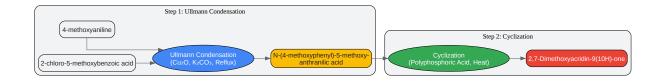
- The N-(4-methoxyphenyl)-5-methoxy-anthranilic acid obtained from Step 1 is mixed with a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid in a flask.
- The mixture is heated on a steam bath for several hours. The formation of the yellow-colored acridone indicates the progress of the reaction.
- Upon completion, the reaction mixture is carefully poured into ice-cold water, leading to the precipitation of the crude **2,7-Dimethoxyacridin-9(10H)-one**.
- The precipitate is filtered, washed with a dilute sodium carbonate solution to remove any unreacted acid, and then with water until the washings are neutral.



 The crude product is dried and can be further purified by recrystallization from a suitable solvent like acetic acid or by sublimation to yield the pure 2,7-Dimethoxyacridin-9(10H)one.

A variation of this synthesis can be performed using microwave irradiation in the presence of a Lewis acid catalyst like zinc chloride, which has been shown to significantly reduce reaction times.[2]

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **2,7-Dimethoxyacridin-9(10H)-one**.

Spectroscopic Data

While detailed, experimentally verified spectroscopic data for **2,7-Dimethoxyacridin-9(10H)-one** is not readily available in the cited literature, the following table presents representative data for the closely related compound, 2-Methoxy-9-acridone, for reference purposes.



Spectroscopic Data for 2-Methoxy-9-acridone	
**IR (KBr, cm ⁻¹) **	1635 (>C=O), 3700-3720 (N-H)
¹H NMR (DMSO-d ₆ , δ ppm)	3.90 (s, 3H, -OCH₃), 7.27-8.39 (m, 7H, Ar-H), 11.65 (s, 1H, NH)
Mass (m/z)	275
Data is for 2-Methoxy-9-acridone and is provided as a reference.[2]	

Biological Activity as a Scaffold for Kinase Inhibitors

2,7-Dimethoxyacridin-9(10H)-one is a key structural motif in the development of inhibitors for several kinases, most notably Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2).[3][4] These kinases are implicated in various cellular processes, and their dysregulation is linked to diseases such as cancer.

Derivatives of the 2,7-dimethoxyacridone scaffold have demonstrated potent inhibitory activity against these kinases. The methoxy groups at the 2 and 7 positions have been shown to be important for activity against DYRK2.[3]

Quantitative Data: Inhibitory Activity of Acridine Analogs

Compound	Target Kinase	IC50 (nM)	Selectivity
Acridine Analog 33	Haspin	< 60	180-fold over DYRK2
Acridine Analog 41	DYRK2	< 400	5.4-fold over Haspin
Data from a structure- activity relationship study of acridine analogs.[3][4]			



Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of acridone derivatives against Haspin or DYRK2.

- Reagents and Materials:
 - Purified recombinant Haspin or DYRK2 enzyme.
 - Substrate peptide (e.g., histone H3 for Haspin).
 - [y-32P]ATP or a suitable fluorescent ATP analog.
 - Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).
 - Test compounds (acridone derivatives) dissolved in DMSO.
 - o 96-well plates.
 - Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid) for radioactive assays, or a suitable detection system for non-radioactive assays.

Procedure:

- Prepare serial dilutions of the test compounds in the kinase assay buffer.
- In a 96-well plate, add the kinase, the substrate peptide, and the test compound solution.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Spot a portion of the reaction mixture onto phosphocellulose paper.



- Wash the paper extensively with the wash buffer to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

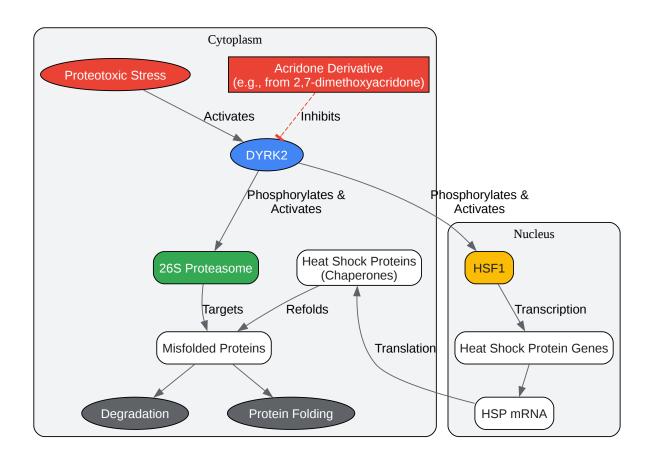
Derivatives of **2,7-Dimethoxyacridin-9(10H)-one** exert their biological effects by inhibiting key signaling pathways regulated by Haspin and DYRK2.

Haspin Kinase Pathway: Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. Inhibition of Haspin by acridone derivatives disrupts this process, leading to mitotic arrest and potentially apoptosis in proliferating cells, making it an attractive target in oncology.[3]

DYRK2 Signaling Pathway: DYRK2 is a multifaceted kinase involved in the regulation of cell cycle progression, apoptosis, and proteostasis.[3][5] One of its key roles is in the cellular stress response, where it promotes the stability and activity of the transcription factor HSF1 and enhances the activity of the 26S proteasome.[5] By phosphorylating these targets, DYRK2 helps cancer cells manage proteotoxic stress. Inhibition of DYRK2 by acridone derivatives can disrupt this protective mechanism, leading to an accumulation of misfolded proteins and inducing apoptosis.[5]

DYRK2-Mediated Proteostasis Regulation and Inhibition





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Caption: Inhibition of DYRK2 by acridone derivatives disrupts proteostasis.

Conclusion

2,7-Dimethoxyacridin-9(10H)-one is a valuable chemical entity in medicinal chemistry, primarily serving as a foundational structure for the synthesis of potent inhibitors of Haspin and DYRK2 kinases. Its synthesis is achievable through established organic chemistry reactions. The biological activity of its derivatives highlights the importance of the acridone scaffold in



targeting key cellular signaling pathways involved in cell proliferation and survival. Further investigation and modification of this core structure hold significant promise for the development of novel therapeutic agents, particularly in the field of oncology.

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References

- 1. scbt.com [scbt.com]
- 2. jocpr.com [jocpr.com]
- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
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